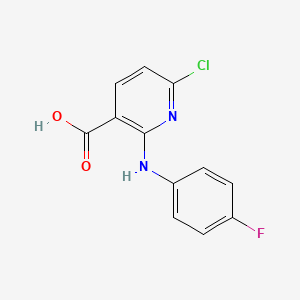

6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2/c13-10-6-5-9(12(17)18)11(16-10)15-8-3-1-7(14)2-4-8/h1-6H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKHOQLJNXFHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=CC(=N2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid typically involves the following steps:

Nucleophilic Substitution: The starting material, 6-chloropyridine-3-carboxylic acid, undergoes nucleophilic substitution with 4-fluoroaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various anilino derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid and related compounds:

Structural and Electronic Comparisons

- Halogenation Patterns: The target compound’s 6-Cl and 2-(4-F-anilino) substituents contrast with analogs like 6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid, which lacks fluorine but retains a single Cl .

- Ring Systems : Compounds with fused rings (e.g., imidazo[1,2-a]pyridine in ) exhibit rigidity, which may influence pharmacokinetic properties compared to the simpler pyridine scaffold of the target compound.

Pharmacological and Physicochemical Insights

- Acidity and Solubility : The carboxylic acid group at the 3-position (common in nicotinic acid analogs) contributes to aqueous solubility. However, trifluoromethyl or nitro groups (e.g., in ) may reduce solubility due to increased hydrophobicity.

Biologische Aktivität

6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid is a compound belonging to the pyridinecarboxylic acid class, characterized by a chloro group at the 6th position and a fluoroanilino group at the 2nd position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The compound's structure is defined as follows:

- Molecular Formula : C12H9ClFNO2

- Molecular Weight : 251.66 g/mol

- Chemical Structure : The presence of a carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance binding affinity, which can modulate various biochemical pathways. Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, similar to other pyridine derivatives.

Anticancer Properties

Recent studies have indicated that derivatives of pyridinecarboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against colorectal cancer cells (Caco-2 and HCT-116) with IC50 values indicating effective inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Caco-2 | TBD |

| This compound | HCT-116 | TBD |

Note: Specific IC50 values for this compound are still under investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyridine derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activities. Research indicates that modifications in the chemical structure can significantly influence antimicrobial efficacy.

Case Studies

- Antiproliferative Activity : A study investigating a series of pyridine derivatives found that those with similar structural motifs exhibited distinct antiproliferative effects against human epithelial colorectal adenocarcinoma cells. The study utilized induced-fit docking studies to establish binding interactions with PI3Kα, a critical kinase involved in cancer signaling pathways .

- Structure–Activity Relationship (SAR) : Another investigation into SAR revealed that the introduction of halogen groups (like chloro and fluoro) significantly enhanced the biological activity of pyridine derivatives. This highlights the importance of substituent positioning in modulating biological effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-2-(4-fluoroanilino)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of 4-fluoroaniline with halogenated pyridine precursors, followed by cyclization. Key steps may use catalysts like palladium or copper in solvents such as DMF or toluene .

- Data Considerations : Yields vary with temperature (e.g., 80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs). For example, Pd-catalyzed coupling reactions report yields of 60–75% under inert atmospheres .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., chloro at C6, 4-fluoroanilino at C2) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as seen in analogs like 5-bromo-2-fluoronicotinic acid .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 295.05) .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Pyridine-3-carboxylic acid derivatives show potential in modulating neurological pathways (e.g., motor function recovery in Parkinson’s models via dopaminergic interactions) .

- Assays : In vitro enzyme inhibition assays (e.g., kinase targets) and in vivo rodent models (e.g., haloperidol-induced Parkinson’s) are common .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Studies : Test varying concentrations (e.g., 0.1–50 µM) to identify therapeutic vs. toxic thresholds .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., tyrosine kinases).

- Meta-Analysis : Compare datasets across studies, noting variables like cell lines (HEK293 vs. HeLa) or animal strains (C57BL/6 vs. BALB/c) .

Q. What strategies improve regioselectivity during the synthesis of halogenated pyridine derivatives like this compound?

- Solutions :

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control chloro/fluoro substitution positions .

- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions (e.g., 30% yield improvement at 150°C vs. conventional heating) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Simulate binding to receptors (e.g., PDGFRβ) using software like AutoDock Vina.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl/F groups) with activity .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.